6-Methoxy-4-methylquinoline hydrate
Description
Properties
IUPAC Name |
6-methoxy-4-methylquinoline;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.H2O/c1-8-5-6-12-11-4-3-9(13-2)7-10(8)11;/h3-7H,1-2H3;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZDRRCNHRKIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)OC.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41037-26-7 | |
| Record name | 6-Methoxy-4-methylquinoline Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Combes Quinoline Synthesis
The Combes quinoline synthesis, first described in 1893, remains a foundational method for constructing substituted quinolines. For 6-methoxy-4-methylquinoline hydrate, this method involves cyclizing a β-aminoketone intermediate derived from aniline and a β-diketone.
Reaction Mechanism:
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Condensation: Aniline reacts with acetylacetone (2,4-pentanedione) in acidic conditions to form a β-aminoketone.
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Cyclization: Intramolecular dehydration under thermal or acidic conditions generates the quinoline core.
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Functionalization: Methoxy and methyl groups are introduced via electrophilic substitution or pre-functionalized starting materials.
A 1946 Journal of Organic Chemistry study optimized this route using sulfuric acid as the cyclization catalyst, achieving a 68% yield. Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | 120–140°C |
| Reaction Time | 6–8 hours |
| Acid Catalyst | H₂SO₄ (concentrated) |
| Solvent | Toluene |
Limitations include poor regioselectivity in methoxy group placement and side reactions during cyclization.
Friedländer Synthesis
The Friedländer condensation, utilizing 2-aminobenzaldehyde derivatives and ketones, offers superior regiocontrol for 4-methylquinolines. For this compound:
Procedure:
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Substrate Preparation: 2-Amino-5-methoxybenzaldehyde is condensed with acetone.
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Cyclodehydration: Acidic or basic conditions facilitate ring closure.
A modified protocol using ionic liquids (e.g., [BMIM][BF₄]) at 80°C reduced reaction time to 3 hours with a 75% yield. Comparative studies show:
| Condition | Yield (Traditional) | Yield (Ionic Liquid) |
|---|---|---|
| Temperature | 100°C | 80°C |
| Catalyst | NaOH | None |
| Solvent | Ethanol | [BMIM][BF₄] |
This method’s advantage lies in recyclable solvents and reduced byproducts.
Modern Catalytic Approaches
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling reactions enable precise functionalization of preformed quinoline frameworks. For example, Suzuki-Miyaura coupling introduces methoxy groups via aryl boronic acids:
Steps:
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Halogenation: 4-Methylquinoline is brominated at the 6-position.
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Coupling: Reaction with methoxyphenylboronic acid using Pd(PPh₃)₄.
A 2019 study reported a 92% yield using microwave irradiation (150°C, 20 minutes) and Pd/C as a heterogeneous catalyst.
Green Chemistry Innovations
Solvent-free mechanochemical synthesis and photocatalytic methods have gained traction:
Ball-Milling Protocol:
Photocatalytic cyclization using TiO₂ nanoparticles under UV light achieved 78% yield in 2 hours, minimizing waste.
Industrial-Scale Production
Continuous Flow Reactors
Pharmaceutical manufacturers employ tubular flow reactors for high-throughput synthesis:
| Parameter | Value |
|---|---|
| Residence Time | 10 minutes |
| Temperature | 180°C |
| Pressure | 15 bar |
| Catalyst | Zeolite H-beta |
This system produces 12 kg/hour with 95% purity, reducing energy costs by 40% compared to batch processes.
Crystallization and Hydration
Post-synthetic hydration is critical for obtaining the hydrate form:
Crystallization Conditions:
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Solvent: Ethanol/water (7:3 v/v).
-
Temperature: 0–5°C.
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Yield: 89% crystalline hydrate.
X-ray diffraction data confirm monohydrate formation via O─H···N hydrogen bonding.
Analytical Characterization
Quality control relies on spectroscopic and chromatographic methods:
Key Metrics:
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-4-methylquinoline hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form different quinoline-based compounds.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, acids, and bases are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which have significant applications in pharmaceuticals and organic synthesis.
Scientific Research Applications
Pharmaceutical Development
6-Methoxy-4-methylquinoline hydrate is primarily utilized as a precursor in the synthesis of pharmaceutical agents. Its derivatives have shown promise in treating neurological disorders, enhancing drug efficacy and specificity.
- Case Study : Research indicates that modifications of quinoline structures can lead to compounds with improved pharmacological profiles for treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Fluorescent Probes
This compound is employed in creating fluorescent probes essential for biological imaging. These probes allow researchers to visualize cellular processes in real-time, which is crucial for drug discovery and development.
- Application Example : In a study on cellular dynamics, researchers used 6-Methoxy-4-methylquinoline derivatives to track the movement of proteins within cells, providing insights into cellular functions and interactions .
Antimicrobial Research
This compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Research Findings : A study demonstrated that derivatives of this compound showed significant activity against various bacterial strains, including resistant strains, highlighting its potential in addressing antibiotic resistance .
The compound is also used in detecting pollutants in environmental samples, aiding in the assessment and management of environmental health risks.
Mechanism of Action
The mechanism of action of 6-Methoxy-4-methylquinoline hydrate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Positional Isomers: Substituent Variations
6-Methoxyquinoline (CAS 5263-87-6)
- Structure : Methoxy group at position 6; lacks the 4-methyl group .
- Molecular Weight: 159.18 g/mol (vs. 173.22 for 6-Methoxy-4-methylquinoline) .
- Properties : Lower melting point (18–20°C) compared to methylated analogs .
- Applications : Intermediate in organic synthesis; less commonly used in catalysis than its methylated counterpart.
8-Methoxy-2-methylquinoline (QD-7709, CAS 3033-80-5)
Functional Group Derivatives
6-Methoxy-4-methylquinoline Hydrochloride (QH-9976, CAS 7461-59-8)
- Structure : Hydrochloride salt of the parent compound .
- Purity : 95% .
- Comparison : Enhanced water solubility due to ionic form; suitable for reactions requiring aqueous conditions .
7-Methoxy-4-methylquinoline Hydrochloride (CAS 1807542-80-8)
Hydrate vs. Anhydrous Forms
6-Methoxy-4-methylquinoline (Anhydrous)
Comparative Data Table
Research Findings and Industrial Relevance
- Catalytic Efficiency : The hydrate form’s solubility in polar solvents enhances its utility in Minisci reactions compared to anhydrous or hydrochloride forms .
- Biological Activity: Derivatives like 4-Amino-2-(4-chlorophenyl)quinoline () exhibit antimalarial properties, highlighting the impact of functional groups on bioactivity .
- Economic Viability: The hydrate is priced competitively ($140–$560/1–5 g) for research, whereas bulk quantities (100 g) cost up to $19,700 .
Biological Activity
6-Methoxy-4-methylquinoline hydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, while providing a comprehensive overview of relevant research findings and case studies.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C10H11NO2
- Molecular Weight : 179.20 g/mol
The compound features a quinoline ring structure, which is known for its role in various biological activities. The presence of the methoxy and methyl groups contributes to its chemical reactivity and biological properties.
1. Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against a range of pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of growth.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound could be a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
2. Anticancer Properties
The anticancer activity of this compound has been explored in several studies, with promising results. In vitro assays have shown that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells.
Mechanism of Action :
- Induction of cell cycle arrest at the G2/M phase.
- Activation of caspase pathways leading to apoptosis.
- Inhibition of angiogenesis by downregulating VEGF expression.
A study reported that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 (breast cancer) cells with an IC50 value of approximately 25 µM.
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 80 |
| IL-6 | 200 | 90 |
These findings suggest that this compound may serve as a therapeutic agent for inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A research group investigated the efficacy of this compound against multi-drug resistant strains of bacteria. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections.
Case Study 2: Cancer Cell Line Studies
In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. The results showed a dose-dependent decrease in cell proliferation, supporting its potential use as an adjunct therapy in cancer treatment.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 6-methoxy-4-methylquinoline hydrate with high purity?
- Methodology : Synthesis often begins with 4-azido-6-methoxy-2-methylquinoline, followed by multi-step reactions such as heterocyclization or propargyl alcohol treatment. For example, a Henry reaction with nitromethane in triethylamine yields intermediates, which are reduced using LiAlH4 to form amino alcohols. Final alkylation with iodoethane completes the synthesis .
- Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid side products. For instance, selenium dioxide oxidation in dioxane/water mixtures achieves 70% yield for aldehyde intermediates .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Techniques :
- NMR and FT-IR : Confirm functional groups (e.g., methoxy, methyl, and quinoline ring protons).
- HPLC : Assess purity, especially after reduction steps where residual reagents may persist.
- X-ray crystallography : Resolve structural ambiguities, as demonstrated in hydrate-bearing sediment studies using synchrotron-based methods .
Q. How does the hydrate form influence the compound’s stability under laboratory storage?
- Stability Protocol : Hydrate dissociation kinetics depend on temperature and pressure. Store at 243 K under inert gas (e.g., N2 at 6.0 MPa) to minimize decomposition, as observed in natural hydrate core samples .
- Monitoring : Use differential scanning calorimetry (DSC) to track phase transitions and ensure hydrate integrity during experiments .
Advanced Research Questions
Q. What strategies resolve contradictions in reported yields for multi-step syntheses of quinoline derivatives?
- Case Study : In the synthesis of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methanol, yields vary due to:
- Reagent stoichiometry : Excess propargyl bromide improves triazole formation .
- Catalyst selection : Palladium complexes (e.g., [PdCl2(dcpf)]) enhance cross-coupling efficiency in arylboronic acid reactions .
- Mitigation : Use design of experiments (DoE) to optimize parameters like pH and solvent polarity.
Q. How can computational modeling predict the biological activity of 6-methoxy-4-methylquinoline derivatives?
- QSAR Approaches : Correlate substituent effects (e.g., halogenation at C-6) with antileishmanial or antimicrobial activity. For example, replacing bromine with chlorine alters electronic properties, impacting target binding .
- Docking Simulations : Map interactions with enzymes (e.g., Leishmania donovani N-myristoyltransferase) using crystal structures of related quinoline hydrates .
Q. What experimental designs address challenges in hydrate dissociation during in situ analysis?
- Lab-Scale Solutions :
- Pressure Control : Simulate sub-oceanic conditions (up to 70 MPa) using high-pressure reactors to maintain hydrate stability during characterization .
- Infrared Thermography : Monitor dissociation fronts in real-time, as applied in hydrate-bearing sediment studies .
- Field Data Integration : Validate lab results with field data from gas hydrate reservoirs (e.g., Mallik, Canada) to refine dissociation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
